

# Application Notes and Protocols for M 344, a Histone Deacetylase Inhibitor

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## Compound of Interest

**Compound Name:** 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide

**Cat. No.:** B1201579

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## Abstract

M 344 is a potent, cell-permeable inhibitor of histone deacetylases (HDACs) with an IC<sub>50</sub> value of approximately 100 nM.<sup>[1][2][3]</sup> As a benzamide derivative, it induces hyperacetylation of histones, leading to chromatin relaxation and altered gene expression.<sup>[3]</sup> These epigenetic modifications result in cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation in various cancer cell lines.<sup>[3][4]</sup> This document provides detailed protocols for the preparation of M 344 stock solutions using Dimethyl Sulfoxide (DMSO) and its application in cell-based assays, including a method for evaluating its effect on histone acetylation.

## Chemical and Physical Properties

A comprehensive summary of the key quantitative data for M 344 is presented in Table 1. This information is crucial for accurate preparation of stock solutions and for understanding the compound's characteristics.

Property	Value	Reference
Molecular Formula	C <sub>16</sub> H <sub>25</sub> N <sub>3</sub> O <sub>3</sub>	[5]
Molecular Weight	307.39 g/mol	[5][6]
CAS Number	251456-60-7	[5][7]
Appearance	White to beige solid/powder	[1][6]
Purity	≥98% (HPLC)	[3][5]
IC <sub>50</sub> (HDAC)	~100 nM	[1][2][3]
Solubility in DMSO	10 mg/mL to 62 mg/mL	[1][8][9]
Storage (Powder)	-20°C for up to 3 years	[4]
Storage (in DMSO)	-80°C for up to 6 months; -20°C for up to 1 month	[4]

## Mechanism of Action

M 344 exerts its biological effects primarily through the inhibition of histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, M 344 promotes the accumulation of acetylated histones, resulting in a more open chromatin state that allows for the transcription of tumor suppressor genes and other genes involved in cell cycle regulation and apoptosis.

In addition to its effects on histone acetylation, M 344 has also been shown to impact mitochondrial function, leading to a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors.[2] Furthermore, some studies suggest that M 344 can interfere with the cytoskeleton by inhibiting tubulin polymerization.[10]

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